

Application Notes and Protocols for Oliceridine Patient-Controlled Analgesia (PCA) Studies

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Compound of Interest

Compound Name: Oliceridine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of patient-controlled analgesia (PCA) protocols utilized in pivotal clinical studies of **Oliceridine** (Olinvyk®), a G protein-biased μ -opioid receptor (MOR) agonist. The information is intended to guide researchers in designing and implementing studies involving **Oliceridine** for the management of moderate to severe acute pain.

Introduction

Oliceridine is a novel intravenous opioid agonist designed to provide potent analgesia with a potentially improved safety and tolerability profile compared to conventional opioids like morphine.^{[1][2]} Its mechanism of action involves preferential activation of the G-protein signaling pathway, which is associated with analgesia, while causing less recruitment of the β -arrestin pathway, which is linked to opioid-related adverse events such as respiratory depression and gastrointestinal dysfunction.^{[1][3][4]} **Oliceridine** is indicated for the management of acute pain in adults that is severe enough to require an intravenous opioid analgesic and for whom alternative treatments are inadequate.^[5]

Quantitative Data Summary: PCA Protocols

The following tables summarize the PCA dosing parameters used in the key Phase III clinical trials of **Oliceridine**: APOLLO-1 (bunionectomy), APOLLO-2 (abdominoplasty), and ATHENA (mixed surgical and medical patients).^{[1][6][7]}

Table 1: **Oliceridine** PCA Dosing Regimens in APOLLO-1 & APOLLO-2 Studies

Parameter	Oliceridine Regimen 1	Oliceridine Regimen 2	Oliceridine Regimen 3	Morphine (Active Comparator)	Placebo
Loading Dose	1.5 mg	1.5 mg	1.5 mg	4 mg	Volume-matched
Demand Dose	0.1 mg	0.35 mg	0.5 mg	1 mg	Volume-matched
Lockout Interval	6 minutes	6 minutes	6 minutes	6 minutes	6 minutes
Supplemental Dose	0.75 mg (as needed, hourly)	0.75 mg (as needed, hourly)	0.75 mg (as needed, hourly)	2 mg (as needed, hourly)	Not Applicable

Data sourced from the APOLLO-1 and APOLLO-2 clinical trials.[\[1\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)

Table 2: **Oliceridine** PCA Dosing in the ATHENA Study

Parameter	Oliceridine PCA Regimen
Loading Dose	1.5 mg
Demand Dose	0.5 mg
Lockout Interval	6 minutes
Supplemental Dose	1 mg (as needed, as early as 15 mins after initial dose)

The ATHENA study was an open-label safety study, and dosing could also be administered as clinician-administered boluses.[\[10\]](#)[\[11\]](#)

Experimental Protocols

Protocol 1: Phase III, Randomized, Double-Blind, Placebo- and Active-Controlled Study of Oliceridine PCA for Postoperative Pain (APOLLO-1 & APOLLO-2)

1. Objective: To evaluate the efficacy and safety of **Oliceridine** administered via PCA for the management of moderate to severe acute pain following either bunionectomy (APOLLO-1) or abdominoplasty (APOLLO-2).[\[1\]](#)[\[6\]](#)

2. Study Design:

- Phase: III
- Design: Randomized, double-blind, placebo- and active-controlled, parallel-group.
- Patient Population: Adult patients undergoing bunionectomy or abdominoplasty who were experiencing moderate to severe postoperative pain.[\[1\]](#)[\[6\]](#)

3. Methodology:

- Inclusion Criteria: Patients aged 18-75 years scheduled for the respective surgical procedure and reporting a pain intensity score of ≥ 4 on an 11-point Numeric Rating Scale (NRS) post-surgery.[\[1\]](#)[\[6\]](#)
- Randomization: Patients were randomized to one of five treatment arms: three **Oliceridine** PCA regimens, one morphine PCA regimen, or a placebo PCA regimen (see Table 1).[\[9\]](#)
- Treatment Administration:
 - Following surgery and upon reporting qualifying pain, patients received a clinician-administered intravenous loading dose of their assigned treatment.[\[1\]](#)
 - Ten minutes after the loading dose, patients were initiated on a PCA pump programmed with the assigned demand dose and a 6-minute lockout interval.[\[9\]](#)[\[12\]](#)
 - Blinded clinician-administered intravenous supplemental doses were permitted as needed on an hourly basis.[\[12\]](#)

- Primary Endpoint: The primary efficacy endpoint was the proportion of treatment responders, defined as patients who did not receive rescue analgesia and experienced at least a 30% improvement in the time-weighted sum of NRS scores over the study period (48 hours for APOLLO-1 and 24 hours for APOLLO-2).[1]
- Secondary Endpoints: Secondary endpoints included assessments of pain intensity over time, patient global assessment of pain control, and safety and tolerability, including the incidence of opioid-related adverse events such as nausea, vomiting, and respiratory depression.[8]

Protocol 2: Phase III, Open-Label Safety Study of Oliceridine (ATHENA)

1. Objective: To evaluate the safety and tolerability of **Oliceridine** in a broad population of adult patients with moderate to severe acute pain requiring parenteral opioid therapy.[7][10]

2. Study Design:

- Phase: III
- Design: Open-label, multicenter.[13]
- Patient Population: Adult patients with moderate to severe pain resulting from surgical procedures or non-surgical medical conditions.[10][14]

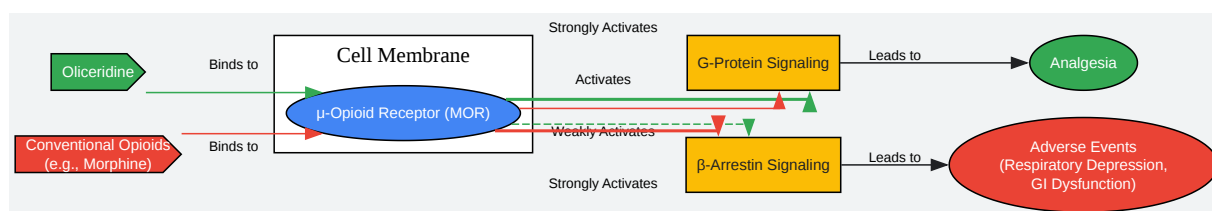
3. Methodology:

- Inclusion Criteria: Adult patients with a pain intensity score of ≥ 4 on an 11-point NRS.[14]
- Treatment Administration:
 - **Oliceridine** was administered via intravenous (IV) clinician-administered bolus, PCA, or a combination of both, as determined by the investigator.[13]
 - For PCA administration, a loading dose of 1.5 mg was followed by a demand dose of 0.5 mg with a 6-minute lockout interval.[10][11]

- Supplemental doses of 1 mg could be administered as needed as early as 15 minutes after the initial dose.[10]
- For IV bolus dosing, an initial dose of 1 to 2 mg was administered, with subsequent doses of 1 to 3 mg every 1 to 3 hours as needed.[10][11]
- Primary Endpoint: The primary objective was to assess the safety and tolerability of **Oliceridine**, evaluated through the incidence of adverse events (AEs), serious AEs, and AEs leading to discontinuation.[13][14]
- Secondary Endpoints: Efficacy was a secondary endpoint, assessed by the change in NRS pain scores from baseline.[13] Multimodal analgesia was permitted in this study.[7]

Visualizations

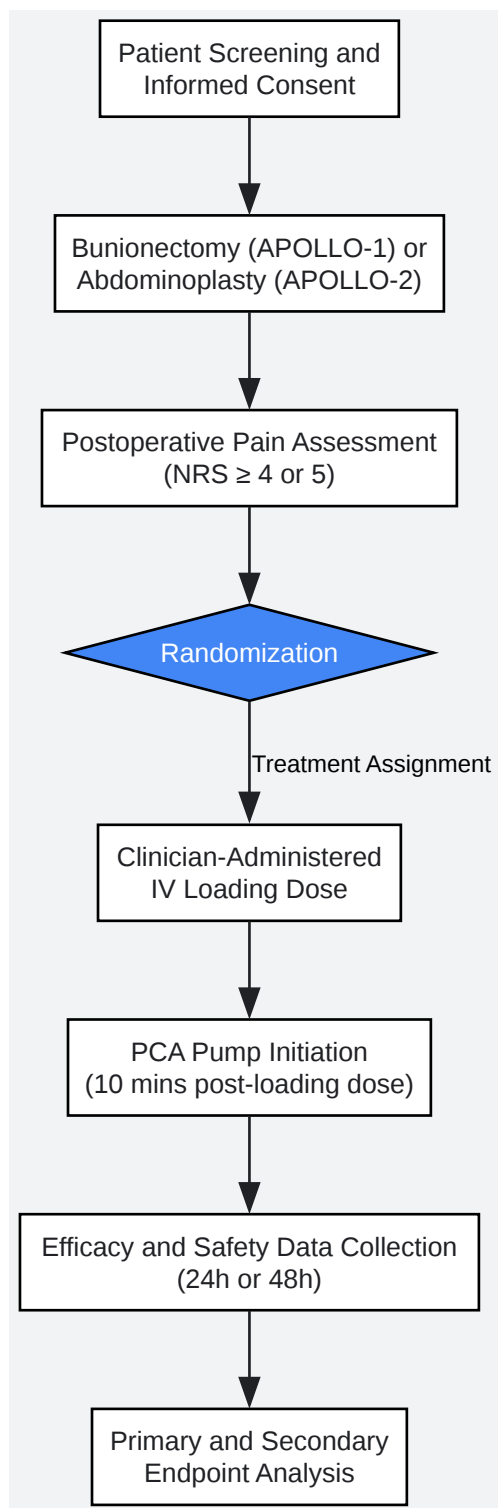
Signaling Pathway of Oliceridine

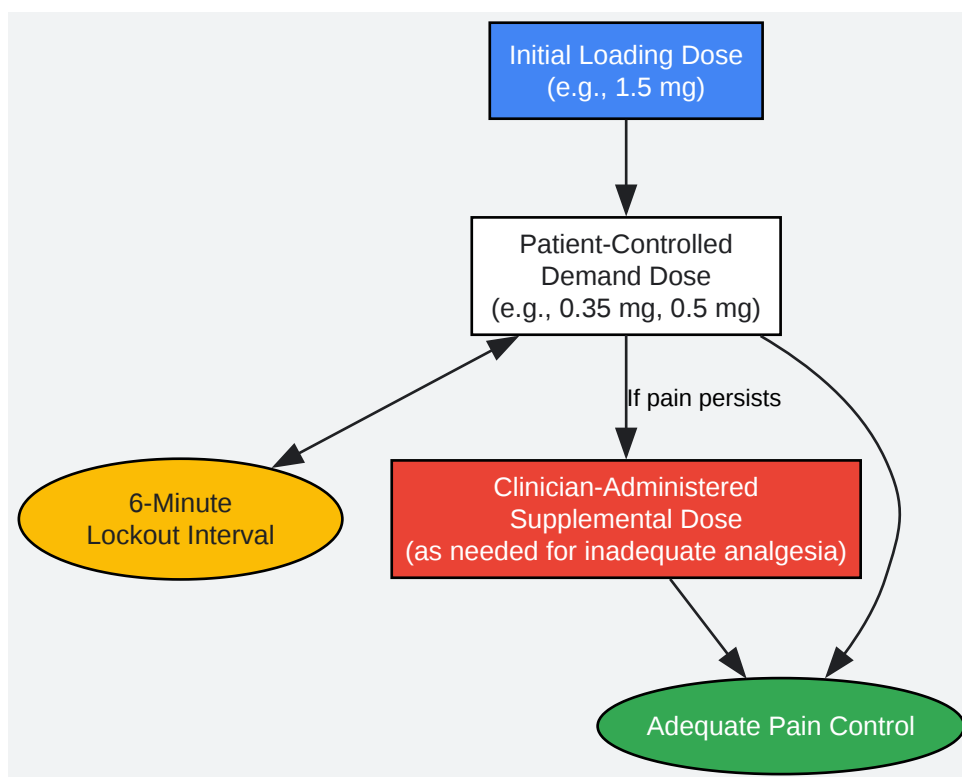


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Caption: **Oliceridine's** biased agonism at the μ -opioid receptor.

Experimental Workflow for APOLLO-1 & APOLLO-2 Studies





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